1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester is a heterocyclic compound characterized by its unique pyrrolo[2,3-b]pyridine core. This compound is notable for its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C₉H₈N₂O₃, with a molecular weight of approximately 178.17 g/mol. It is classified under pyrrolopyridine derivatives, which are known for their diverse pharmacological properties.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester can be achieved through several methods:
The reaction conditions typically involve:
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester consists of a fused bicyclic system featuring:
COC(=O)c1cc[nH]c2c1c(ccn2)C(=O)O
XYZABC1234567
(hypothetical for illustration)Common reagents used in these reactions include:
The mechanism of action for compounds like 1H-Pyrrolo[2,3-b]pyridine derivatives often involves interaction with specific biological targets such as enzymes or receptors. For instance, these compounds may inhibit certain kinases involved in cancer pathways:
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester has several scientific applications:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, highlighting its relevance in drug development and therapeutic research.
CAS No.: 97416-84-7
CAS No.: 15375-21-0
CAS No.: 52452-77-4
CAS No.: 96313-98-3
CAS No.: 370870-81-8